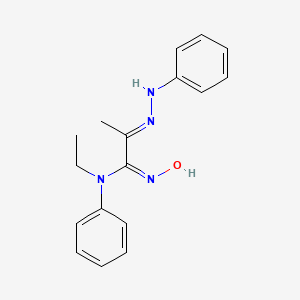
(2E)-N-ethyl-N'-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-ethyl-N’-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide is a complex organic compound with a unique structure that includes both hydrazine and imidamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-ethyl-N’-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide typically involves the reaction of N-ethyl-N’-hydroxy-N-phenylpropanimidamide with phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazinylidene linkage. The reaction conditions may include:
- Solvent: Common solvents used include ethanol or methanol.
- Temperature: The reaction is typically conducted at elevated temperatures, around 60-80°C.
- Catalyst: Acidic or basic catalysts may be used to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
(2E)-N-ethyl-N’-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylhydrazones, while reduction could produce amines.
科学研究应用
(2E)-N-ethyl-N’-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
作用机制
The mechanism by which (2E)-N-ethyl-N’-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular pathways and lead to various biological effects.
相似化合物的比较
Similar Compounds
N-ethyl-N’-hydroxy-N-phenylpropanimidamide: Lacks the phenylhydrazinylidene group.
Phenylhydrazine derivatives: Similar in structure but may have different substituents.
Uniqueness
(2E)-N-ethyl-N’-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide is unique due to the presence of both hydrazine and imidamide functional groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
属性
分子式 |
C17H20N4O |
|---|---|
分子量 |
296.37 g/mol |
IUPAC 名称 |
(2E)-N-ethyl-N'-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide |
InChI |
InChI=1S/C17H20N4O/c1-3-21(16-12-8-5-9-13-16)17(20-22)14(2)18-19-15-10-6-4-7-11-15/h4-13,19,22H,3H2,1-2H3/b18-14+,20-17+ |
InChI 键 |
RHZRVPKLHBVUJI-SXJKTXKDSA-N |
手性 SMILES |
CCN(C1=CC=CC=C1)/C(=N/O)/C(=N/NC2=CC=CC=C2)/C |
规范 SMILES |
CCN(C1=CC=CC=C1)C(=NO)C(=NNC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-tert-Butyl-2-methoxyphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14598410.png)
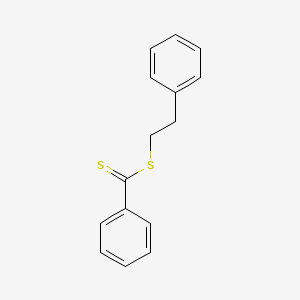
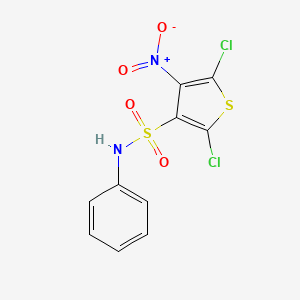
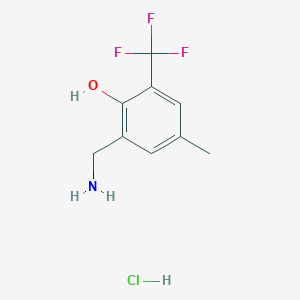

![2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14598445.png)
![3-(Methylsulfanyl)-5,6-bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine](/img/structure/B14598451.png)

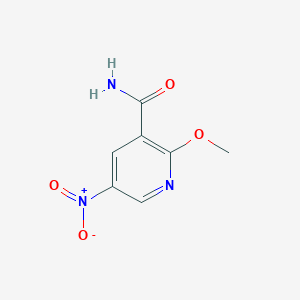
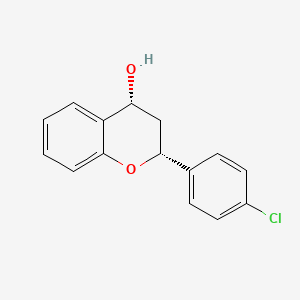
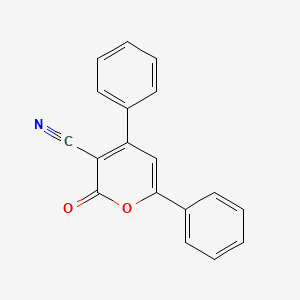
![3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14598482.png)
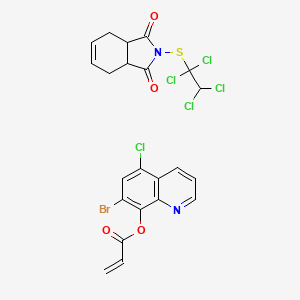
![4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate](/img/structure/B14598503.png)
